2-(1-methyl-4-nitro-1H-imidazol-2-yl)pyridine
Overview
Description
2-(1-methyl-4-nitro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings. The presence of these rings makes it a versatile compound with significant potential in various scientific fields. The imidazole ring is known for its biological activity, while the pyridine ring is a common structural motif in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-4-nitro-1H-imidazol-2-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with 1-methyl-4-nitroimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-4-nitro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Cyclization: It can form additional heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Various cyclizing agents depending on the desired product.
Major Products
Reduction: 2-(1-methyl-4-amino-1H-imidazol-2-yl)pyridine.
Substitution: Various substituted pyridine derivatives.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
2-(1-methyl-4-nitro-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The biological activity of 2-(1-methyl-4-nitro-1H-imidazol-2-yl)pyridine is primarily attributed to its ability to interact with nucleic acids and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA, leading to antimicrobial and anticancer effects. The imidazole ring can also interact with various enzymes, inhibiting their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole compound with similar antimicrobial properties.
Tinidazole: A nitroimidazole used as an antiprotozoal agent.
Ornidazole: Similar in structure and used for its antimicrobial activity.
Uniqueness
2-(1-methyl-4-nitro-1H-imidazol-2-yl)pyridine is unique due to the presence of both imidazole and pyridine rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(1-methyl-4-nitroimidazol-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-12-6-8(13(14)15)11-9(12)7-4-2-3-5-10-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVJGRSKBRVULA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2=CC=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549119 | |
Record name | 2-(1-Methyl-4-nitro-1H-imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111931-81-8 | |
Record name | 2-(1-Methyl-4-nitro-1H-imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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